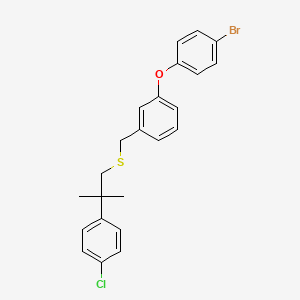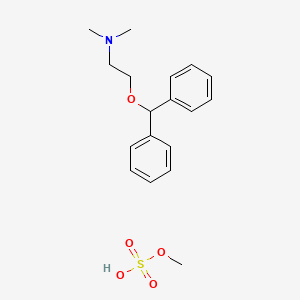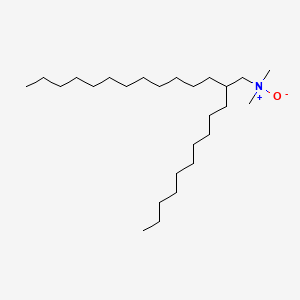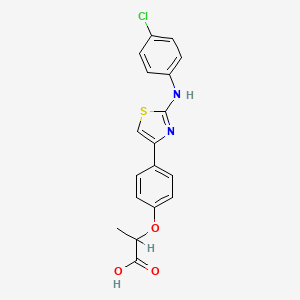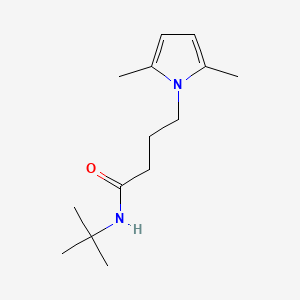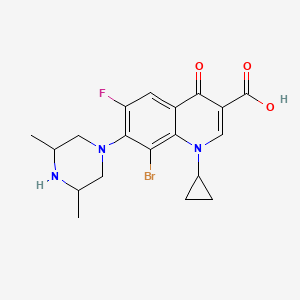
Lithium sodium 6-amino-5-((4-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium sodium 6-amino-5-((4-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound with a unique structure that includes azo, sulphonate, and phenylsulphonyl groups. This compound is known for its vibrant color properties and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium sodium 6-amino-5-((4-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 6-amino-4-hydroxynaphthalene-2-sulphonic acid using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-sulphonatophenylamine under alkaline conditions to form the azo compound.
Neutralization: The final product is neutralized with lithium and sodium salts to form the lithium sodium salt of the compound.
Industrial Production Methods
Industrial production methods typically involve large-scale batch reactors where the above reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Lithium sodium 6-amino-5-((4-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulphonate groups. The azo group can participate in electron transfer reactions, while the sulphonate groups enhance solubility and interaction with various substrates. The molecular targets include enzymes and proteins that interact with the azo and sulphonate groups, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Lithium sodium 6-amino-5-((4-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1-sulphonate: Similar structure but with a different position of the sulphonate group.
Lithium sodium 6-amino-5-((4-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-sulphonatophenyl)azo)-3-hydroxynaphthalene-2-sulphonate: Similar structure but with a different position of the hydroxyl group.
Uniqueness
The unique combination of azo, sulphonate, and phenylsulphonyl groups in lithium sodium 6-amino-5-((4-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate imparts distinct chemical and physical properties, making it highly valuable in various applications .
Properties
CAS No. |
83006-76-2 |
|---|---|
Molecular Formula |
C25H19ClLiN4NaO10S3 |
Molecular Weight |
697.0 g/mol |
IUPAC Name |
lithium;sodium;6-amino-5-[[4-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H21ClN4O10S3.Li.Na/c26-22(41(33,34)16-4-2-1-3-5-16)13-23(32)28-15-7-9-19(21(11-15)43(38,39)40)29-30-25-18(27)8-6-14-10-17(42(35,36)37)12-20(31)24(14)25;;/h1-12,22,31H,13,27H2,(H,28,32)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
BRWTXRVJRUPYAB-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


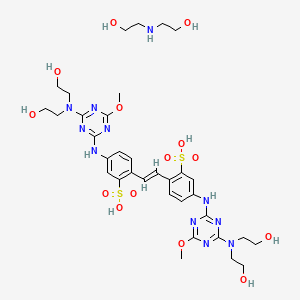
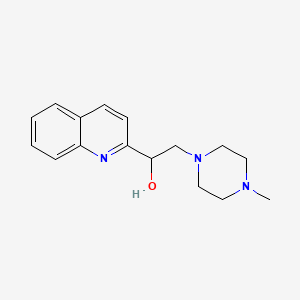

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
